6,7,8-Trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid
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Overview
Description
6,7,8-Trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H9NO5 and a molecular weight of 223.18 g/mol . This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroisoquinoline and appropriate hydroxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6,7,8-Trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7,8-Trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid: A similar compound with two hydroxyl groups instead of three.
3,4-Dihydroisoquinoline-3-carboxylic acid: A parent compound without hydroxyl groups.
6,7,8-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A tetrahydro derivative with similar hydroxylation patterns.
Uniqueness
6,7,8-Trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups enhances its antioxidant activity and potential therapeutic applications compared to similar compounds with fewer hydroxyl groups .
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
6,7,8-trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO5/c12-7-2-4-1-6(10(15)16)11-3-5(4)8(13)9(7)14/h2-3,6,12-14H,1H2,(H,15,16) |
InChI Key |
SOLHVMMAXFEAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=CC2=C(C(=C(C=C21)O)O)O)C(=O)O |
Origin of Product |
United States |
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